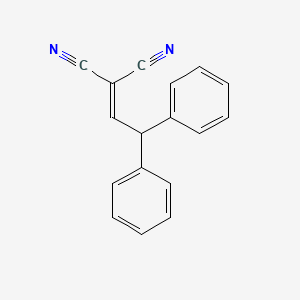

Malononitrile, (2,2-diphenylethylidene)-

Description

Contextualization within Activated Nitrile Chemistry

Activated nitriles, also known as activated cyanides, are a class of organic compounds where a cyano group is attached to a carbon atom that is part of an electron-withdrawing system. researchgate.net This activation significantly enhances the acidity of the α-protons and renders the molecule susceptible to a range of nucleophilic attacks. researchgate.net Malononitrile (B47326) itself is a classic example of an active methylene (B1212753) compound, and its derivatives, such as (2,2-diphenylethylidene)malononitrile, inherit and often amplify this reactivity. researchgate.net

The presence of the dicyanomethylene group in (2,2-diphenylethylidene)malononitrile makes the β-carbon of the vinylidene group highly electrophilic and thus an excellent Michael acceptor. nih.gov This property is central to its utility in organic synthesis, allowing for the formation of new carbon-carbon bonds through conjugate addition reactions. The unique electronic properties conferred by the geminal cyano groups and the steric bulk of the diphenyl groups influence the reactivity and selectivity of its reactions. researchgate.net

Significance as a Versatile Synthon in Complex Molecular Architectures

The true value of (2,2-diphenylethylidene)malononitrile lies in its role as a versatile synthon, a building block that can be strategically incorporated into a larger molecule. Its trifunctional nature—encompassing two cyano groups and an electrophilic double bond—provides multiple reaction sites for the construction of diverse and complex molecular scaffolds. nih.goveurekaselect.com

This versatility is prominently displayed in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.govresearchgate.netresearchgate.net Arylidenemalononitriles, the broader class to which (2,2-diphenylethylidene)malononitrile belongs, are frequently employed in MCRs to generate highly substituted carbocyclic and heterocyclic compounds. nih.govnih.govresearchgate.net

Furthermore, the diene-like character of some related ylidene malononitriles suggests the potential for (2,2-diphenylethylidene)malononitrile to participate in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. nih.gov While specific examples for the title compound are not extensively documented, the reactivity patterns of analogous compounds point towards this potential application. The electron-withdrawing nature of the cyano groups makes it a potent dienophile in normal electron-demand Diels-Alder reactions. libretexts.org

The table below summarizes the key reactive features of (2,2-diphenylethylidene)malononitrile that underscore its significance as a versatile synthon.

| Reactive Feature | Description | Potential Applications in Synthesis |

| Electrophilic Double Bond | The β-carbon of the vinylidene group is highly susceptible to nucleophilic attack. | Michael additions, conjugate additions. |

| Dicyanomethylene Group | The two cyano groups activate the molecule and can participate in cyclization reactions. | Synthesis of pyridines, pyrans, and other heterocycles. |

| Potential Diene/Dienophile Character | The conjugated system may allow for participation in cycloaddition reactions. | Construction of cyclic and polycyclic systems. |

The following table provides a hypothetical reaction scheme for the synthesis of (2,2-diphenylethylidene)malononitrile via Knoevenagel condensation, based on general procedures for similar compounds. bhu.ac.innih.govresearchgate.netsciensage.info

| Reactants | Catalyst | Solvent | Reaction Conditions | Product |

| Diphenylacetaldehyde, Malononitrile | Piperidine (B6355638) or Ammonium (B1175870) Acetate (B1210297) | Ethanol (B145695) or Toluene | Reflux | (2,2-Diphenylethylidene)malononitrile |

Structure

2D Structure

3D Structure

Properties

CAS No. |

72227-96-4 |

|---|---|

Molecular Formula |

C17H12N2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

2-(2,2-diphenylethylidene)propanedinitrile |

InChI |

InChI=1S/C17H12N2/c18-12-14(13-19)11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,17H |

InChI Key |

AJWQSBAALRXGHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C=C(C#N)C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Malononitrile (B47326), (2,2-diphenylethylidene)-, both ¹H and ¹³C NMR have been instrumental in confirming its molecular structure.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of 2-(diphenylmethylene)malononitrile provides key information about the hydrogen atoms in the phenyl groups. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the two phenyl rings appear as a multiplet in the range of δ 7.35–7.55 ppm. sphinxsai.com More detailed analysis at 500 MHz reveals a triplet at δ 7.58 (t, J = 7.3 Hz, 2H), a triplet at δ 7.49 (t, J = 7.7 Hz, 4H), and a doublet at δ 7.44 (d, J = 7.8 Hz, 4H).

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR spectrum offers insight into the carbon framework of the molecule. The spectrum, recorded in CDCl₃, shows distinct signals for the various carbon atoms. Key chemical shifts are observed at δ 175.09, 136.09, 132.76, 130.47, 128.91, 113.97, and 81.63 ppm. These signals correspond to the carbon atoms of the diphenylmethylene and malononitrile moieties, providing conclusive evidence of the compound's structure.

Table 1: ¹³C NMR Chemical Shifts of Malononitrile, (2,2-diphenylethylidene)-

| Chemical Shift (δ) in ppm | Assignment |

| 175.09 | C=C(CN)₂ |

| 136.09 | Quaternary aromatic carbons |

| 132.76 | Aromatic CH |

| 130.47 | Aromatic CH |

| 128.91 | Aromatic CH |

| 113.97 | Cyano carbons (C≡N) |

| 81.63 | C=C (CN)₂ |

Data obtained in CDCl₃

Advanced NMR Techniques (e.g., 2D NMR, GIAO calculations for chemical shifts)

Furthermore, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach are increasingly used to predict NMR chemical shifts with high accuracy. youtube.comnih.govmdpi.comjoaquinbarroso.comnih.govwu.ac.th These density functional theory (DFT) calculations can provide theoretical spectra that aid in the interpretation of experimental data and can be particularly useful for complex structures where empirical assignment is challenging. youtube.comnih.govmdpi.comjoaquinbarroso.comnih.govwu.ac.th

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

The infrared spectrum of Malononitrile, (2,2-diphenylethylidene)- is characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration. This peak is typically observed in the region of 2220-2230 cm⁻¹. The NIST Chemistry WebBook provides an experimental IR spectrum of solid (KBr pellet) 2-(diphenylmethylene)malononitrile, which serves as a reference for its vibrational modes. nih.gov The spectrum also displays characteristic bands for C-H stretching of the aromatic rings and C=C stretching vibrations.

While a specific Raman spectrum for this compound is not widely published, Raman spectroscopy is expected to show a strong band for the symmetric stretching of the C=C double bond due to its polarizability. nih.govscifiniti.comnih.govmdpi.com The nitrile stretch would also be Raman active. Computational studies using DFT can be employed to simulate both IR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.netwu.ac.thscifiniti.comnih.govmdpi.comelixirpublishers.com

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital.

Analysis of Electronic Transitions

The UV-Vis absorption spectrum of Malononitrile, (2,2-diphenylethylidene)- is expected to show absorptions arising from π → π* transitions within the conjugated system formed by the phenyl rings and the ethylidene double bond. The extended conjugation in this molecule suggests that the absorption maxima will be in the near-UV region. nih.govresearchgate.net

For related compounds, such as other benzylidenemalononitrile (B1330407) derivatives, these transitions are well-documented. sphinxsai.comrsc.org The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). sphinxsai.com The exact wavelength of maximum absorption (λmax) can be influenced by the solvent and the specific substitution pattern on the phenyl rings. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and analyze the nature of the electronic transitions involved. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the mass spectrum of unsaturated malononitriles, the molecular ion peak (M+) is typically observed, providing direct evidence of the compound's molecular mass. The fragmentation of these molecules is energetically driven, and the stability of the resulting fragments dictates the observed peaks. chemguide.co.uk

The fragmentation pathways for compounds structurally related to (2,2-diphenylethylidene)malononitrile often begin with cleavages at bonds that lead to the formation of stable carbocations or radicals. unlp.edu.ar For aromatic-containing malononitriles, the molecular ion peak is generally strong due to the stability of the aromatic structure. libretexts.org

Key fragmentation patterns observed in similar structures, such as 2-benzylidenemalononitrile, involve the loss of small molecules or radicals. For instance, the mass spectrum of 2-benzylidenemalononitrile shows a molecular ion peak at m/z 154, with other significant peaks at m/z 127, m/z 103, and m/z 76. unlp.edu.ar These fragments correspond to logical losses from the parent molecule. For alkyl-substituted benzylidene rings, a prominent peak at m/z 91 is common, resulting from the formation of a stable tropylium (B1234903) ion. whitman.edu The fragmentation of the (2,2-diphenylethylidene) moiety would be expected to produce stable, resonance-stabilized fragments, such as the diphenylmethyl cation.

The analysis of fragmentation can be complex, as rearrangements can occur. unlp.edu.ar For example, studies on similar compounds have proposed fragmentation paths that involve tautomeric ketenimine forms of the ionized molecular ion to explain certain observed peaks. unlp.edu.ar A summary of typical fragmentation data for a related compound is presented below.

Table 1: Illustrative Mass Spectrometry Fragmentation Data for 2-Benzylidenemalononitrile

| m/z Value | Proposed Fragment Identity |

|---|---|

| 154 | Molecular Ion [M]+ |

| 127 | [M - HCN]+ |

| 103 | [C8H7]+ |

| 76 | [C6H4]+ |

Data derived from studies on structurally related compounds. unlp.edu.ar

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis

For malononitrile derivatives, single-crystal X-ray analysis has revealed detailed structural information. For instance, the analysis of (E)-2-(1,3-Diphenylallylidene)malononitrile, a related compound, showed that it crystallizes in the monoclinic system. nih.gov The ability of a compound to crystallize in different forms, known as polymorphism, has also been observed in this class of molecules. 2-(4-(Diphenylamino)benzylidene)malononitrile, for example, was found to crystallize in two distinct forms—one orthorhombic and one monoclinic—depending on the crystallization conditions. mdpi.comresearchgate.net This highlights how subtle changes in the crystallization environment can influence the solid-state packing of the molecules. mdpi.comresearchgate.net

The data obtained from a single-crystal X-ray diffraction experiment includes the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ). This information defines the fundamental repeating unit of the crystal lattice.

Table 2: Example Crystallographic Data for a Related Malononitrile Derivative

| Parameter | (E)-2-(1,3-Diphenylallylidene)malononitrile |

|---|---|

| Chemical Formula | C18H12N2 |

| Formula Weight | 256.30 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.1658 (6) |

| b (Å) | 14.8852 (9) |

| c (Å) | 8.1959 (7) |

| β (°) | 108.457 (6) |

| Volume (ų) | 1407.85 (16) |

| Z (molecules/unit cell) | 4 |

Data sourced from crystallographic studies on analogous compounds. nih.gov

Single-crystal X-ray analysis provides the definitive elucidation of the molecular structure in the solid state. This includes precise bond lengths, bond angles, and torsion angles that define the molecule's conformation. In benzylidenemalononitrile derivatives, the dicyanoethylene group [C=C(CN)2] is often found to be nearly coplanar with the adjacent benzene (B151609) ring. nih.govresearchgate.net

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions, collectively known as supramolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the final crystal structure and its physical properties.

In the crystal structures of related malononitrile derivatives, several types of supramolecular interactions have been identified. These include hydrogen bonds, π–π stacking, and other weaker contacts. For example, in one polymorph of 2-(4-(diphenylamino)benzylidene)malononitrile, molecules are arranged in antiparallel patterns stabilized by hydrogen bonds, leading to rigid molecular packing. mdpi.comresearchgate.net In another polymorph, weaker π–π interactions are more dominant. mdpi.comresearchgate.net

Mechanistic and Kinetic Investigations of Reactions Involving 2,2 Diphenylethylidene Malononitrile

Reaction Mechanism Elucidation

The reactivity of (2,2-diphenylethylidene)malononitrile and related alkylidenemalononitriles is a subject of detailed mechanistic study in organic chemistry. These compounds are characterized by a highly electrophilic carbon-carbon double bond, activated by two adjacent cyano groups, making them susceptible to a variety of transformations.

Carbanion Formation and Nucleophilic Attack

A fundamental step in many reactions involving malononitrile (B47326) derivatives is the formation of a carbanion. In base-promoted reactions, a base assists in the deprotonation of a suitable CH-acidic compound, such as phenacylmalononitrile, to generate a carbanion intermediate. beilstein-journals.orgnih.gov This carbanion is a potent nucleophile that readily attacks electron-deficient centers.

The primary mode of reaction for (2,2-diphenylethylidene)malononitrile and its analogues is nucleophilic attack, typically a Michael-type addition, at the activated double bond. beilstein-journals.orgnih.govnih.gov For instance, in reactions with phenacylmalononitriles, a base can facilitate deprotonation to yield a carbanion, which then engages in a nucleophilic addition to an electron-deficient alkyne. beilstein-journals.orgnih.gov Similarly, the reaction of 4,4‐dichloro‐1,2‐diazabuta‐1,3‐dienes with malononitrile proceeds via the addition of a malononitrile anion to the diazadiene structure. researchgate.net The process often begins with the condensation of an aldehyde with malononitrile to form an arylidene malononitrile intermediate, which then undergoes a Michael addition with a nucleophile. nih.gov

Intermediate Identification and Transformation Pathways

The elucidation of reaction mechanisms often relies on the identification of transient intermediates. In the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates, a sequence of intermediates has been proposed. beilstein-journals.org Following the initial nucleophilic attack of a carbanion (Intermediate A) on an alkyne, a vinyl anion adduct (Intermediate B) is formed. beilstein-journals.orgnih.gov This is followed by an intramolecular addition of the carbanion to a carbonyl group, yielding a cyclic species (Intermediate C). beilstein-journals.orgnih.gov

In some cases, these intermediates can be isolated. A protonated version of species C was successfully isolated and its structure confirmed by X-ray diffraction. beilstein-journals.org Further transformations can be complex; for example, the addition of an alkoxide ion to a cyano group can produce a bridged cyclic 2-oxabicyclo[2.2.1]hept-5-ene (Intermediate D), which can then undergo hydration and ring-opening to form subsequent cyclopentenyl intermediates (E and F). beilstein-journals.org Zwitterions have also been proposed and, in some cases, isolated as stable products in reactions between related 2-oxoindolin-3-ylidene derivatives and enamines. rsc.org

| Intermediate Type | Description | Reaction Context | Source(s) |

| Carbanion | Formed by deprotonation of an active methylene (B1212753) compound. | Base-promoted reactions of malononitrile derivatives. | beilstein-journals.org, nih.gov, nih.gov |

| Vinyl Anion Adduct | Result of nucleophilic addition of a carbanion to an alkyne. | Reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. | beilstein-journals.org, nih.gov |

| Cyclic Alkoxide | Formed via intramolecular addition of a carbanion to a carbonyl group. | Reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. | beilstein-journals.org, nih.gov |

| Bridged Cyclic Ether | A 2-oxabicyclo[2.2.1]hept-5-ene structure formed from further reaction. | DABCO-promoted domino reaction. | beilstein-journals.org |

| Zwitterion | A dipolar intermediate, sometimes stable and isolable. | Reaction of 2-oxoindolin-3-ylidene derivatives with enamines. | rsc.org |

Role of Activated Double Bonds and Nitrile Groups

The characteristic reactivity of (2,2-diphenylethylidene)malononitrile stems from its electronic structure. The molecule is a key synthon for alkylidenemalononitriles, which feature a synthetically valuable activated double bond alongside reactive cyano (nitrile) groups. researchgate.net The strong electron-withdrawing nature of the two nitrile groups polarizes the C=C double bond, making the β-carbon atom highly electrophilic and thus an excellent site for nucleophilic attack. researchgate.net

The nitrile groups themselves are also active participants in reactions. They can undergo nucleophilic addition, as seen in the formation of bridged cyclic intermediates where an alkoxide ion attacks a cyano group. beilstein-journals.org Furthermore, the nitrile moiety can be involved in cycloaddition reactions and can serve as a directing group in various C-H bond functionalization processes. researchgate.net

Intramolecular Rearrangements

Following initial intermolecular reactions, intermediates derived from malononitrile derivatives frequently undergo intramolecular rearrangements to form stable cyclic products. A common pathway is the intramolecular addition of a carbanion to a carbonyl group, leading to the formation of five-membered rings. beilstein-journals.orgnih.gov

In other systems, intramolecular cyclization can occur through different pathways. The cyclization of a benzylidene derivative has been proposed to proceed through a beilstein-journals.orgresearchgate.net-hydrogen shift, forming a dipolar intermediate which then cyclizes. researchgate.net Subsequent intramolecular nucleophilic addition can lead to the final heterocyclic product. arabjchem.org

Kinetic Studies and Reaction Rate Determination

Kinetic investigations provide quantitative insight into reaction mechanisms, including the determination of reaction rates and the nature of transition states.

Reaction Order Analysis

Kinetic studies on the reactions of related compounds, such as alkoxymethylidene malononitrile with anilines, have revealed complex rate dependencies. researchgate.net In certain cases, a parabolic dependence of the reaction rate on the nucleophile concentration is observed, which gradually becomes linear as the concentration increases. researchgate.net A second-order term in the nucleophile is indicative of a steady-state intermediate, most likely a zwitterionic species (T±). researchgate.net The analysis of Brønsted and Hammett plots from these studies suggests a late transition state whose structure is similar to that of the intermediate. researchgate.net

Activation Parameters (ΔG‡, ΔS‡, ΔH‡)

The activation parameters—Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—are crucial for elucidating reaction mechanisms. These parameters are derived from the temperature dependence of the reaction rate constant, as described by the Eyring equation. For reactions involving the nucleophilic addition to (2,2-diphenylethylidene)malononitrile, these values would provide insight into the structure and energetic requirements of the transition state.

Enthalpy of Activation (ΔH‡): This term reflects the energy required to break and form bonds as the reactants move towards the transition state. For a typical Michael addition reaction, this would involve the partial breaking of the C=C double bond and the formation of a new carbon-nucleophile bond.

Entropy of Activation (ΔS‡): This parameter relates to the change in order or disorder when reactants form the transition state. A negative ΔS‡, which is common for bimolecular reactions, indicates a more ordered transition state compared to the reactants, as two molecules combine to form a single activated complex.

Without specific experimental data for (2,2-diphenylethylidene)malononitrile, a quantitative data table cannot be generated. However, for a hypothetical Michael addition reaction, the activation parameters would be determined by measuring the reaction rate at various temperatures and plotting ln(k/T) against 1/T.

Hypothetical Data Table for Activation Parameters:

| Reaction Parameter | Hypothetical Value | Significance |

| ΔG‡ | Value not available | Overall reaction rate barrier |

| ΔH‡ | Value not available | Energy required for bond changes |

| ΔS‡ | Value not available | Change in molecular order at transition state |

Note: The values in this table are placeholders as specific experimental data for (2,2-diphenylethylidene)malononitrile could not be located in the searched literature.

Solvent Effects on Reaction Kinetics

The choice of solvent can profoundly impact the rate of a chemical reaction. nih.govchemrxiv.org Solvent effects arise from the differential solvation of the reactants and the transition state. For reactions involving polar species, such as the addition of a nucleophile to the polarized double bond of (2,2-diphenylethylidene)malononitrile, solvent polarity is a key factor.

Generally, if the transition state is more polar than the reactants, an increase in solvent polarity will stabilize the transition state more than the reactants, leading to a lower activation energy and an increased reaction rate. chemrxiv.org Conversely, if the reactants are more stabilized by the solvent than the transition state, a more polar solvent will slow the reaction down.

The effect of a solvent on reaction kinetics can be complex and is not solely dependent on polarity. Specific solvent-solute interactions, such as hydrogen bonding, can also play a significant role. mdpi.com For example, a protic solvent might hydrogen-bond with the nitrile groups of (2,2-diphenylethylidene)malononitrile or the incoming nucleophile, affecting their reactivity.

To quantify solvent effects, one would measure the second-order rate constants (k₂) for the reaction in a series of solvents with varying properties (e.g., dielectric constant, hydrogen bond donating ability).

Hypothetical Data Table for Solvent Effects on Reaction Rate:

| Solvent | Dielectric Constant (ε) | Hypothetical Rate Constant (k₂) [M⁻¹s⁻¹] |

| Hexane | 1.9 | Value not available |

| Dichloromethane | 9.1 | Value not available |

| Acetone | 21 | Value not available |

| Acetonitrile | 37.5 | Value not available |

| Dimethyl Sulfoxide (B87167) (DMSO) | 47 | Value not available |

| Methanol | 33 | Value not available |

Note: The values in this table are placeholders as specific experimental data for (2,2-diphenylethylidene)malononitrile could not be located in the searched literature. Studies on related benzylidenemalononitriles have utilized solvents like dimethyl sulfoxide to determine electrophilicity parameters from kinetic data.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific DFT calculation data for Malononitrile (B47326), (2,2-diphenylethylidene)- is available in the reviewed literature.

Geometry Optimization and Molecular Structure Prediction

Information regarding the optimized geometry and predicted molecular structure of Malononitrile, (2,2-diphenylethylidene)- from computational studies could not be located.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for Malononitrile, (2,2-diphenylethylidene)- are not available in existing research.

Natural Bond Orbital (NBO) Analysis

No published NBO analysis providing insights into the bonding interactions and charge distribution of Malononitrile, (2,2-diphenylethylidene)- was found.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps illustrating the electrostatic potential and reactive sites for Malononitrile, (2,2-diphenylethylidene)- have not been reported in the scientific literature.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

There are no available TD-DFT studies detailing the electronic transitions and excited-state properties of Malononitrile, (2,2-diphenylethylidene)-.

Thermodynamic Parameters (Enthalpies, Gibbs Free Energies, Entropies)

Calculated thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy for Malononitrile, (2,2-diphenylethylidene)- are not documented in the available literature.

Molecular Dynamics (MD) Simulations

A comprehensive review of scientific literature did not yield any specific Molecular Dynamics (MD) simulation studies focused on Malononitrile, (2,2-diphenylethylidene)-. While MD simulations are a powerful tool for investigating the conformational dynamics, stability, and intermolecular interactions of molecules, no research applying this methodology to this particular compound has been published.

In Silico Approaches for Mechanistic Insights

Similarly, a thorough search for in silico studies aimed at elucidating the mechanistic insights of Malononitrile, (2,2-diphenylethylidene)- proved unsuccessful. Computational methods such as Density Functional Theory (DFT) calculations, which are often employed to explore reaction pathways, transition states, and electronic properties, have not been reported in the literature for this specific molecule.

Catalytic Systems and Their Impact on 2,2 Diphenylethylidene Malononitrile Transformations

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. In the context of transformations involving (2,2-diphenylethylidene)malononitrile, homogeneous catalysts offer high activity and selectivity due to the uniform distribution of catalytic sites.

For instance, the Knoevenagel condensation, a key reaction for synthesizing benzylidene malononitriles, has traditionally employed basic catalysts like piperidine (B6355638) or sodium ethoxide in organic solvents. rasayanjournal.co.in These catalysts operate in a homogeneous phase, facilitating the reaction between an aldehyde or ketone and an active methylene (B1212753) compound like malononitrile (B47326). rasayanjournal.co.in A study on the synthesis of 2-(4-(diphenylamino)benzylidene) malononitrile utilized piperidine as a catalyst in ethanol (B145695), achieving a high yield. mdpi.comresearchgate.net

While effective, traditional homogeneous catalysts can present challenges in separation from the product mixture, leading to potential contamination and difficulties in catalyst recycling. rasayanjournal.co.in The development of more sustainable homogeneous catalytic systems is an ongoing area of research. This includes the use of organocatalysts that can be recycled and reused. nih.govdntb.gov.ua

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of separation, recovery, and reusability. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and improving economic viability.

A variety of metal-based heterogeneous catalysts have been explored for the synthesis and transformation of (2,2-diphenylethylidene)malononitrile and related compounds. These catalysts often exhibit high efficiency and can be tailored for specific reactions.

Zinc chloride (ZnCl₂) has been reported as an effective catalyst for the Knoevenagel condensation. nih.gov Other examples include the use of NiCu@MWCNT nanohybrids, which have demonstrated high catalytic efficiency in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile in aqueous solutions at room temperature. nih.gov

Nanocatalysts, such as SnO–CeO₂, have been employed for the synthesis of 2-amino-4H-chromene derivatives through a one-pot, three-component reaction involving aromatic aldehydes, malononitrile, and β-naphthol. researchgate.net This catalyst showed excellent performance, achieving high product yields and demonstrating good recyclability. researchgate.net Similarly, magnesium ferrite (B1171679) (MgFe₂O₄) nanoparticles have been used as a heterogeneous catalyst for the synthesis of 2-amino-7-hydroxy-4H-chromene and tetrahydrobenzo[b]pyran compounds under ultrasound irradiation. nih.gov

The following table summarizes the performance of various metal-based catalysts in related transformations:

Organocatalysis utilizes small organic molecules as catalysts and has emerged as a powerful tool in organic synthesis, offering a metal-free alternative. nih.govdntb.gov.ua In the context of (2,2-diphenylethylidene)malononitrile transformations, various nitrogen-based organocatalysts have been investigated. nih.govdntb.gov.ua

For example, a comparative study of seven nitrogen-based organocatalysts for the Knoevenagel condensation of various carbonyl compounds with malononitrile in ethanol demonstrated high conversion rates and excellent yields in short reaction times. nih.govdntb.gov.ua Imidazole was identified as a particularly efficient and recyclable catalyst for the large-scale synthesis of 2-chlorobenzylidene malononitrile, achieving a 95 ± 2% yield over five consecutive runs. nih.gov

Other organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been reported for condensation reactions in ethanol. rasayanjournal.co.in The use of such catalysts aligns with green chemistry principles due to their low toxicity and potential for recyclability. nih.govdntb.gov.uamdpi.com

The table below highlights the effectiveness of different organocatalysts:

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions, offering high selectivity and mild reaction conditions. nih.gov While specific applications of biocatalysis for (2,2-diphenylethylidene)malononitrile are not extensively detailed in the provided context, related research points to its potential.

For instance, starch-functionalized magnetite nanoparticles (s-Fe₃O₄) have been used as a catalyst in the synthesis of imidazopyridine derivatives. nih.gov The mechanism involves the catalyst polarizing the carbonyl group of an aromatic aldehyde, enhancing its electrophilicity for condensation with malononitrile to form an arylidene malononitrile intermediate. nih.gov This demonstrates the applicability of biocatalyst-inspired systems in reactions involving malononitrile.

The use of enzymes like nitrilases for the hydrolysis of nitriles to carboxylic acids is another area of biocatalysis with relevance to malononitrile chemistry. researchgate.net

Catalyst Reusability and Efficiency in Green Synthesis

A key driver in modern catalysis research is the development of sustainable and environmentally friendly processes. Catalyst reusability is a cornerstone of green synthesis, as it reduces waste, lowers costs, and minimizes the environmental impact of chemical production.

Heterogeneous catalysts, by their nature, are generally easier to recover and reuse. For example, the SnO–CeO₂ nanocatalyst used in the synthesis of 2-amino-4H-chromenes was successfully recycled for six consecutive cycles with minimal loss of efficiency. researchgate.net Similarly, a novel bis-succinimide organocatalyst demonstrated good reusability in the synthesis of arylidene malononitrile derivatives. researchgate.net

The development of magnetically separable catalysts, such as Fe₃O₄@chitosan@Ni₂B nanocomposites, further simplifies the recovery process and enhances reusability. researchgate.net Organocatalysts have also shown high recyclability; for instance, an imidazole-catalyzed system allowed for the direct reuse of the catalyst solution in subsequent runs without purification. nih.govdntb.gov.ua

The following table provides examples of catalyst reusability in relevant syntheses:

The continuous innovation in catalytic systems, with a strong emphasis on reusability and efficiency, is pivotal for the advancement of green and sustainable chemical transformations involving (2,2-diphenylethylidene)malononitrile.

Synthetic Applications and Advanced Material Precursors

Precursor for Heterocyclic Compound Synthesis

The activated carbon-carbon double bond in ylidenemalononitriles, such as (2,2-diphenylethylidene)malononitrile, makes them excellent Michael acceptors. This reactivity, combined with the functionality of the nitrile groups, allows for a variety of cyclization reactions to form a wide array of heterocyclic compounds. These reactions are often performed as one-pot, multi-component procedures, which are efficient and atom-economical.

Pyridines and Dihydropyridines

Ylidenemalononitrile derivatives are key intermediates in the synthesis of highly functionalized pyridines and their dihydrogenated counterparts. While specific literature detailing the use of (2,2-diphenylethylidene)malononitrile is scarce, the general synthetic strategies are well-established for this class of compounds.

One common approach involves the multi-component reaction of an aldehyde, malononitrile (B47326), and an N-alkyl-2-cyanoacetamide in the presence of a base like potassium carbonate, often accelerated by microwave irradiation. mdpi.com This tandem process is believed to proceed through an initial Knoevenagel condensation to form an ylidenemalononitrile intermediate, followed by a Michael addition, intramolecular cyclization, and subsequent aromatization to yield the pyridine (B92270) core. mdpi.com

Another route involves the reaction of malononitrile dimer with enaminones or other ylidenemalononitriles. nih.gov The reaction conditions can be tuned to favor the formation of either pyridine or benzene (B151609) derivatives. nih.gov For example, reacting malononitrile dimer with an enaminone in ethanolic piperidine (B6355638) can yield 6-amino-2-dicyanomethylene-2,3-dihydropyridine derivatives. nih.gov

The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles catalyzed by a base, provides another pathway to cyclic systems that can be precursors to or derivatives of pyridines. wikipedia.orgchem-station.com This reaction leads to the formation of a β-iminonitrile, which can then be hydrolyzed to a cyclic ketone. chem-station.com

Table 1: Examples of Reagents for Pyridine Synthesis Involving Ylidenemalononitrile Intermediates

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aldehyde | Malononitrile | N-Alkyl-2-cyanoacetamide | K2CO3, EtOH, Microwave | 1-Alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles mdpi.com |

| Malononitrile Dimer | Enaminone | - | Piperidine, EtOH, Reflux | 2-Dicyanomethylene-2,3-dihydropyridines nih.gov |

Pyrans and Chromenes

The synthesis of pyrans and chromenes (benzopyrans) is a prominent application of ylidenemalononitrile intermediates. These reactions typically proceed via a one-pot, three-component condensation of an aldehyde, malononitrile, and a compound with an active methylene (B1212753) group flanked by carbonyls (like dimedone or barbituric acid for pyrans) or a phenol (B47542) derivative (like resorcinol (B1680541) or naphthols for chromenes). islandarchives.canih.gov

The reaction mechanism is initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form the corresponding ylidenemalononitrile. This is followed by a Michael addition of the enolate from the active methylene compound or the phenoxide to the electron-deficient double bond of the ylidene intermediate. mdpi.com The final step is an intramolecular cyclization with one of the nitrile groups, followed by tautomerization to yield the stable 2-amino-4H-pyran or 2-amino-4H-chromene scaffold. metu.edu.tr

For example, the reaction between salicylaldehydes and malononitrile can be carefully controlled to produce 2-imino-2H-chromene-3-carbonitriles or (2-amino-3-cyano-4H-chromen-4-yl)malononitriles, which are precursors to more complex chromene derivatives. nih.govresearchgate.net The synthesis of pyrano[2,3-d]pyrimidine diones is achieved by reacting aromatic aldehydes, malononitrile, and barbituric acid. nih.gov

Table 2: Conditions for Pyrans and Chromenes Synthesis

| Reagents | Catalyst/Solvent | Product Class |

|---|---|---|

| Salicylaldehyde, Malononitrile | Catalyst-free, Ultrasound | 2-Imino-2H-chromene-3-carbonitriles researchgate.net |

| Aldehyde, Malononitrile, Dimedone/Barbituric Acid | Nanocatalyst, Solvent-free | Pyrano[2,3-d]pyrimidine diones nih.gov |

| Aldehyde, Malononitrile, Naphthol | Cetyltrimethylammonium Bromide | 2-Amino-4H-benzo[h]chromenes islandarchives.ca |

These synthetic routes highlight the role of ylidenemalononitriles as pivotal intermediates in generating a diverse range of pyran and chromene heterocyclic systems.

Thiophenes

The Gewald reaction is a classical and highly versatile method for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde, a compound with an activated methylene group (such as malononitrile), and elemental sulfur in the presence of a base.

The synthesis can be performed in a stepwise manner, where the first step is a Knoevenagel condensation between a ketone (e.g., acetophenone (B1666503) derivatives) and malononitrile to form an intermediate like 2-(1-phenylethylidene)malononitrile (B1594633). This isolated intermediate is then reacted with elemental sulfur and a base (like morpholine (B109124) or triethylamine) in a suitable solvent (such as ethanol (B145695) or dimethylformamide) to yield the 2-aminothiophene-3-carbonitrile (B183302) derivative. This two-step approach allows for better control and purification of the intermediates.

Alternatively, the synthesis can be conducted as a one-pot, three-component reaction. In this approach, the ketone, malononitrile, and sulfur are all reacted together in the presence of a base. The ylidenemalononitrile is formed in situ and immediately reacts further to form the thiophene (B33073) ring. This method is often more efficient and avoids the isolation of the intermediate.

The general mechanism involves the formation of the Knoevenagel adduct, followed by the addition of sulfur to the active methylene carbon. The resulting intermediate then undergoes intramolecular cyclization and subsequent tautomerization and aromatization (via loss of hydrogen sulfide (B99878) in some pathways) to afford the final 2-aminothiophene product. The versatility of the Gewald reaction allows for the synthesis of a wide variety of substituted thiophenes by simply changing the carbonyl and active methylene components.

Other Nitrogen/Oxygen/Sulfur Heterocycles

The reactivity of ylidenemalononitriles extends to the synthesis of a broad spectrum of other heterocycles containing nitrogen, oxygen, or sulfur atoms. The core principle remains the reaction of the electron-poor double bond and the cyano groups with various nucleophiles, leading to cyclization.

For instance, ylidenemalononitriles are precursors for various fused pyrimidine (B1678525) systems. The reaction of 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile with benzylamine (B48309) can unexpectedly lead to the formation of novel 2,7-naphthyridine (B1199556) derivatives through different ring-closing mechanisms. rsc.org Similarly, multicomponent reactions involving isatylidene malononitriles and diamines can produce pyrimidine and imidazopyridine derivatives. bohrium.com Chromeno[2,3-d]pyrimidine derivatives can also be synthesized from chromene precursors originally derived from malononitrile. ekb.eg

The synthesis of oxazine (B8389632) derivatives has also been reported. For example, acetylated chromene derivatives, which are themselves synthesized from malononitrile-based precursors, can be cyclized by heating in xylene to yield chromeno[2,3-d] islandarchives.canih.govoxazine structures. ekb.eg

Furthermore, the synthesis of sulfur-nitrogen heterocyclic systems can be achieved using precursors derived from malononitrile. For example, pyrimidinthiones can be synthesized starting from the cyclocondensation of thiourea (B124793) with α,β-unsaturated keto acids, which share structural similarities with intermediates derived from ylidenemalononitriles. These pyrimidinthiones can then be used as building blocks for more complex fused heterocycles like pyrimido[2,3-c]1,2,4-triazines.

Building Blocks for Complex Molecular Architectures

Beyond the synthesis of simple heterocycles, (2,2-diphenylethylidene)malononitrile and related compounds serve as fundamental building blocks for constructing more intricate molecular and supramolecular architectures. The controlled assembly of such molecular units is a key goal in materials science and nanotechnology for the bottom-up construction of functional devices. researchgate.net

The term "molecular building blocks" refers to molecules designed with specific reactive points that allow them to be linked together to form larger, well-defined structures. researchgate.net Ylidenemalononitriles fit this description due to their defined reactivity. They can be incorporated into larger systems, such as polymers or macrocycles.

For example, 2-pyran-4-ylidene malononitrile derivatives have been used as monomers in Knoevenagel polycondensation reactions with aromatic polyaldehydes. This approach leads to the synthesis of conjugated microporous polymers (CMPs). nih.gov These polymers possess inherent porosity, high stability, and fully π-conjugated skeletons, making them suitable for applications in heterogeneous photocatalysis. nih.gov The ylidenemalononitrile unit imparts crucial electronic properties to the polymer backbone.

In supramolecular chemistry, molecules capable of specific non-covalent interactions are used to build larger assemblies like rotaxanes or cages. While direct examples involving (2,2-diphenylethylidene)malononitrile are not prominent, the functional groups it helps to create (e.g., aminopyridines, cyanopyrans) can be further modified to act as ligands or hydrogen bond donors/acceptors, enabling their use in designing complex supramolecular systems.

Development of Optoelectronic Materials

Malononitrile derivatives are crucial components in the design of organic materials for optoelectronic applications due to the strong electron-withdrawing nature of the two cyano groups. When incorporated into a molecule with an electron-donating group, they can form a donor-π-acceptor (D-π-A) structure, which is fundamental for many organic electronic materials.

Compounds based on a malononitrile acceptor group are investigated for applications such as:

Organic Light-Emitting Diodes (OLEDs): Small molecules containing a benzylidene malononitrile core have been synthesized and shown to have efficient solid-state emission. For instance, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile was developed as a low molecular weight fluorescent material for use in solution-processed OLEDs. mdpi.com

Non-Linear Optics (NLO): The significant charge transfer in D-π-A molecules containing a dicyanomethylene group can lead to large hyperpolarizabilities, a key property for NLO materials used in telecommunications and optical information processing.

Organic Photovoltaics (OPVs): The introduction of malononitrile-based acceptor groups is a strategy to tune the optoelectronic properties of donor-acceptor materials for organic solar cells. By modifying the acceptor strength, chemists can lower the material's band gap, enhance charge transfer, and improve power conversion efficiency. researchgate.net

Sensors and Mechanochromic Materials: Certain benzylidene malononitrile derivatives exhibit changes in their fluorescence properties in response to external stimuli like pressure or grinding (mechanochromism). For example, different crystal forms of 2-(4-(diphenylamino)benzylidene)malononitrile show a fluorescence shift from red to yellow upon applying pressure, which is attributed to changes in molecular packing. This property is useful for developing materials for pressure sensing and anti-counterfeiting.

Computational studies, such as Density Functional Theory (DFT), are often employed to predict the optoelectronic properties of newly designed malononitrile-based materials, helping to guide synthetic efforts toward candidates with optimal performance for device applications. researchgate.net

Insufficient Information Available for "Malononitrile, (2,2-diphenylethylidene)-" in Specified Applications

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific information available in the public domain regarding the synthetic applications of "Malononitrile, (2,2-diphenylethylidene)-" as a precursor for Nonlinear Optical (NLO) Chromophores and Organic Semiconductors.

Extensive queries were conducted to locate research findings, data tables, and detailed studies pertaining to this specific chemical compound within the requested contexts. However, the search did not yield any significant results that would allow for the creation of a scientifically accurate and detailed article as per the provided outline.

While malononitrile and its various derivatives are widely recognized for their applications in the development of advanced materials, including those with nonlinear optical properties and for use in organic electronics, research and documentation specifically detailing the role and performance of "Malononitrile, (2,2-diphenylethylidene)-" in these areas could not be found.

Therefore, the sections on its application in NLO chromophores and organic semiconductors cannot be populated with the required detailed research findings and data tables.

To provide a comprehensive and accurate article, specific studies outlining the synthesis, characterization, and performance of "Malononitrile, (2,2-diphenylethylidene)-" in these advanced material applications would be necessary. Without such dedicated resources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Photochemical and Electrochemical Reactivity of 2,2 Diphenylethylidene Malononitrile Derivatives

Photochemical Transformations

(2,2-Diphenylethylidene)malononitrile and its derivatives are responsive to light, undergoing a range of transformations that can be harnessed for synthetic purposes. The reactivity is largely dictated by the electronically excited state of the molecule, which can be accessed through direct irradiation or via photosensitization.

While specific visible light-induced reactions of (2,2-diphenylethylidene)malononitrile are not extensively documented, studies on analogous benzylidenemalononitrile (B1330407) derivatives provide significant insights into their potential reactivity. These compounds readily participate in various visible-light-mediated transformations, often involving radical intermediates.

For instance, a novel radical cyclization strategy has been developed for 2-(2-(arylethynyl)benzylidene)malononitriles, which react with 2,6-di(tert-butyl)-4-methylphenol (BHT) under blue LED irradiation to form bridged spirocyclic compounds in good yields. researchgate.net This reaction proceeds under mild conditions at room temperature, highlighting the efficacy of visible light in promoting complex molecular constructions. researchgate.net The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aryl ring. researchgate.net

In another example, a tandem synthesis of benzylidenemalononitrile derivatives has been achieved using visible light. mdpi.com This process involves the in situ photooxidation of benzyl (B1604629) alcohols to the corresponding benzaldehydes, which then undergo a Knoevenagel condensation with malononitrile (B47326). mdpi.comdntb.gov.ua This one-pot reaction is catalyzed by sodium anthraquinone-1,5-disulfonate and β-alanine in water, offering a green and efficient synthetic route. mdpi.comdntb.gov.ua

| Substrate | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-(2-(Phenylethynyl)benzylidene)malononitrile | Radical Cyclization | BHT, Blue LED (440–445 nm) | Bridged spirocyclic compound | 71 | researchgate.net |

| 2-(2-((4-Fluorophenyl)ethynyl)benzylidene)malononitrile | Radical Cyclization | BHT, Blue LED (440–445 nm) | Bridged spirocyclic compound | 65 | researchgate.net |

| Benzyl alcohol and malononitrile | Tandem Photooxidation/Knoevenagel | Sodium anthraquinone-1,5-disulfonate, β-alanine, Blue LED (446 nm), Water | Benzylidenemalononitrile | 91 | mdpi.com |

| 4-Methoxybenzyl alcohol and malononitrile | Tandem Photooxidation/Knoevenagel | Sodium anthraquinone-1,5-disulfonate, β-alanine, Blue LED (446 nm), Water | 4-Methoxybenzylidenemalononitrile | 85 | dntb.gov.ua |

This table presents data for benzylidenemalononitrile derivatives as a proxy for the reactivity of (2,2-diphenylethylidene)malononitrile.

Photoredox catalysis has emerged as a powerful tool for activating malononitrile derivatives towards various transformations. researchgate.net This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with the substrate, generating reactive radical intermediates.

A photocatalytic strategy for the decyanative transformation of α,α-disubstituted malononitriles has been developed. unt.edu In this process, an amine-ligated boryl radical, generated via photoredox catalysis, engages in a cyano group transfer (CGT) with the malononitrile derivative. unt.edu The resulting carbon-centered radical can then be reduced by the photocatalyst to a carbanion, which can be trapped by an electrophile. unt.edu This method allows for the decyanative deuteration of malononitriles in good yields. unt.edu

Furthermore, visible light-induced deaminative alkylation of malononitrile-assisted ketones has been reported. nsf.gov This catalyst-free method is believed to proceed through the formation of an electron-donor-acceptor (EDA) complex between a Katritzky salt and the carbanion of the malononitrile derivative, leading to the generation of alkyl radicals under blue LED irradiation. nsf.gov

Photomechanochemistry combines light and mechanical force to induce chemical reactions and control their outcomes, particularly in the solid state. nih.gov While no specific photomechanochemical studies on (2,2-diphenylethylidene)malononitrile have been reported, the principles of this approach are applicable to crystalline organic compounds.

Photomechanical effects in organic crystals arise from the strain generated by photoreactions within the crystal lattice. mdpi.comunt.edursc.org These reactions, such as photodimerization, can lead to macroscopic motions like bending, twisting, or jumping. mdpi.comunt.edu The stereoselectivity of such reactions can be controlled by mechanical activation. For example, the [2+2] photochemical cycloaddition of acenaphthylene (B141429) yields the syn cyclobutane (B1203170) under photomechanochemical conditions (ball milling and light), whereas the anti product is formed in the solid-state reaction without mechanical force. nih.gov This control is attributed to the different mechanosusceptibility of the noncovalently bound conformers in the crystal lattice. nih.gov The application of such principles to (2,2-diphenylethylidene)malononitrile could potentially allow for the solvent-free, stereoselective synthesis of novel cyclobutane derivatives.

Electrochemical Behavior

The electrochemical properties of (2,2-diphenylethylidene)malononitrile derivatives are of interest for their potential use in electronic materials and for electrosynthetic applications. The presence of the electron-withdrawing dicyanovinyl group makes these compounds susceptible to reduction.

Cyclic voltammetry studies on isatylidene malononitriles have shown that the malononitrile moiety itself does not exhibit redox activity in the investigated potential range. rsc.org The observed redox processes are attributed to the other electroactive parts of the molecule. rsc.org However, the dicyanovinyl group significantly influences the electronic properties and thus the redox potentials of the molecule.

In a study on the photoredox/palladium dual catalysis of gem-difluoroalkenes, the reduction potential of a biphenyl-substituted gem-difluoroalkene was measured to be -0.67 V vs. SCE. Given the structural and electronic similarities, it is plausible that the reduction potential of (2,2-diphenylethylidene)malononitrile falls within a comparable range.

The electrochemical synthesis of 2-(4-fluorobenzylidene)malononitrile (B1267660) via a Knoevenagel condensation has been demonstrated, indicating that the starting materials and product are stable under the applied electrochemical conditions (a constant voltage of 5.0 V). beilstein-journals.org

| Compound/Derivative Family | Technique | Key Finding/Redox Potential | Reference |

| Isatylidene malononitriles | Cyclic Voltammetry | Malononitrile moiety is not redox active in the studied range. | rsc.org |

| Biphenyl substituted gem-difluoroalkene | Cyclic Voltammetry | Ered1/2 = -0.67 V vs. SCE |

This table provides data from related compounds to infer the redox properties of (2,2-diphenylethylidene)malononitrile.

There is currently no specific information available in the scientific literature regarding the electropolymerization of (2,2-diphenylethylidene)malononitrile. Electropolymerization typically requires monomers with specific functional groups that can undergo coupling reactions under electrochemical stimulation to form a polymer film on an electrode surface. While some vinyl compounds can be electropolymerized, the steric hindrance from the two phenyl groups in (2,2-diphenylethylidene)malononitrile might impede the polymerization process. However, the potential for electropolymerization cannot be entirely ruled out without experimental investigation, as related compounds like pyrrole (B145914) derivatives can be readily electropolymerized. ossila.com

Q & A

Q. What are the most reliable synthetic routes for preparing (2,2-diphenylethylidene)malononitrile derivatives?

The compound is commonly synthesized via Knoevenagel condensation between aromatic aldehydes/ketones and malononitrile. For example, derivatives like 2-(benzylidene)malononitrile are prepared by reacting benzaldehyde with malononitrile in the presence of catalysts such as KF/alumina or Fe₃O₄@ZIF-8 under mild conditions (room temperature, 3–12 hours). Yields exceeding 90% are achievable using ZIF-8 catalysts due to their high surface area and Lewis acidity . For substituted derivatives (e.g., 2-chlorophenyl variants), water or DMF is used as a solvent under reflux, followed by crystallization via slow evaporation .

Q. How can spectroscopic techniques characterize the electronic and structural properties of (2,2-diphenylethylidene)malononitrile?

- Rotational Spectroscopy : Used to determine molecular geometry and predict astrophysical detection. For malononitrile derivatives, rotational constants (e.g., , , ) and quadrupole coupling constants are calculated, accounting for spin statistics and isotopic substitutions .

- ¹H NMR : The electron-withdrawing nitrile groups induce upfield shifts in protons adjacent to the dicyano moiety. For example, H-3 protons in 4H-pyran-4-ylidene derivatives appear as singlets at 6.86–8.76 ppm, while NH protons resonate near 11.75–11.82 ppm .

- X-ray Diffraction : Provides crystallographic data (e.g., bond lengths, angles) for tautomeric forms. Deviations in C–N bond lengths (e.g., 1.34 Å vs. 1.38 Å experimentally) highlight hydrogen bonding in the crystal phase .

Q. What safety protocols are critical when handling (2,2-diphenylethylidene)malononitrile in laboratory settings?

The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation routes) and a skin/eye irritant (Category 2). Key precautions include:

- Use of NIOSH-approved respirators (e.g., APR with organic vapor cartridges) during synthesis.

- Storage in inert atmospheres (N₂/Ar) to prevent dimerization or degradation.

- Spill management with non-combustible absorbents (vermiculite, sand) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How do computational models explain the tautomerism and stability of (2,2-diphenylethylidene)malononitrile derivatives?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections predicts tautomer stability. For malononitrile dimers, the most stable tautomer exhibits a planar geometry with intramolecular hydrogen bonding (N–H···N). Calculations using the Colle-Salvetti correlation-energy formula show deviations <3% from experimental bond lengths, validating the role of electron correlation in stabilizing tautomeric forms .

Q. What catalytic mechanisms enable the use of (2,2-diphenylethylidene)malononitrile in Knoevenagel reactions?

Metal-organic frameworks (MOFs) like ZIF-8 act as Lewis acid catalysts, polarizing the carbonyl group of aldehydes to enhance nucleophilic attack by malononitrile. Kinetic studies reveal a two-step mechanism: (1) deprotonation of malononitrile’s α-H by basic sites (e.g., imidazolate linkers in ZIF-8), and (2) rate-limiting C–C bond formation. Catalyst recycling tests show <5% activity loss after five cycles .

Q. Can (2,2-diphenylethylidene)malononitrile derivatives form in extraterrestrial environments like Titan’s atmosphere?

Theoretical models propose gas-phase reactions involving cyanoacetylene (HC₃N) and hydrogen cyanide (HCN) as precursors. Pathways include radical recombination (e.g., CH₂CN + CN → NC–CH₂–CN) and nitrile addition to unsaturated hydrocarbons. While malononitrile remains undetected in Titan’s haze, its isomer isocyanoacetonitrile (NCCH₂NC) is a plausible candidate due to similar thermodynamic stability .

Q. How do substituents influence the optoelectronic properties of (2,2-diphenylethylidene)malononitrile-based materials?

Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance intramolecular charge transfer (ICT), red-shifting absorption maxima. For example, fluorene-based acceptors with malononitrile functionalities exhibit λₐ₆ₛ ~450 nm in THF, with extinction coefficients >10⁴ M⁻¹cm⁻¹. Time-dependent DFT (TDDFT) simulations correlate these transitions with HOMO→LUMO excitations involving the π-conjugated backbone .

Q. What experimental and computational methods resolve contradictions in reported reaction yields for malononitrile-based syntheses?

Orthogonal experimental design (e.g., Taguchi methods) optimizes parameters like solvent polarity, catalyst loading, and temperature. For example, desorption studies of o-chlorobenzylidene malononitrile show yield variations (±15%) due to physisorption on silica gel vs. chemisorption on activated carbon. DFT-MD simulations further clarify solvent effects on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.